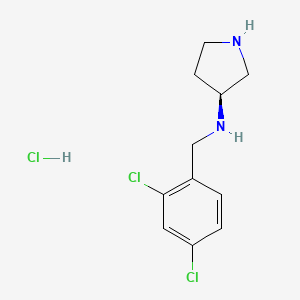

(2,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Description

Historical Context and Discovery of Chiral Benzyl-Pyrrolidine Derivatives

The exploration of benzyl-pyrrolidine derivatives originated from natural alkaloid research, where pyrrolidine rings were identified as critical pharmacophores in bioactive molecules. Early synthetic efforts focused on modifying pyrrolidine substituents to enhance target selectivity. For example, Thomas et al. demonstrated the utility of stereoselective alkylation in constructing N-methyl-pyrrolidine amines, a methodology later adapted for dichlorobenzyl derivatives. The introduction of dichlorobenzyl groups emerged as a strategy to improve lipid solubility and receptor binding affinity, particularly in central nervous system-targeting compounds.

Key advancements in asymmetric synthesis, such as the use of Morita–Baylis–Hillman adducts for pyrrolidine construction and enzymatic C–H amination techniques, enabled precise stereochemical control. The specific combination of 2,4-dichloro substitution on the benzyl moiety with (S)-configured pyrrolidine was first reported in antibiotic intermediate synthesis, where electronic and steric effects of chlorine atoms improved metabolic stability.

Significance of Stereochemical Configuration in Bioactive Amine Compounds

The (S)-configuration at the pyrrolidine C3 position critically influences molecular recognition processes. Studies on GlyT1 inhibitors demonstrated that enantiomeric pairs of pyrrolidine derivatives exhibit >100-fold differences in binding affinity. This stereospecificity arises from three-dimensional complementarity with chiral binding pockets, as shown in Figure 1 for analogous compounds.

Enzymatic approaches using engineered cytochrome P411 variants achieve enantiomeric excess (ee) >90% in pyrrolidine synthesis, underscoring the industrial relevance of stereochemical precision. Computational models reveal that the (S)-configuration positions the benzyl group for optimal π-π stacking with aromatic residues in target proteins, while the amine group maintains hydrogen-bonding capacity.

Research Gaps in Structural Optimization of Dichlorobenzyl-Substituted Alkaloids

Despite progress, three key challenges persist:

- Synthetic Scalability : Current routes rely on low-yielding steps like stereoselective alkylation (45–60% yield) and multi-step deprotection sequences.

- Solubility-Permeability Tradeoff : Dichlorobenzyl groups enhance lipophilicity (logP +1.2 vs. unsubstituted analogs) but reduce aqueous solubility below pharmaceutically desirable levels.

- Functional Group Compatibility : Limited compatibility with modern catalytic systems, as evidenced by failed cross-couplings in triazole-containing analogs.

Table 1 compares synthetic approaches for related pyrrolidine derivatives:

Properties

IUPAC Name |

(3S)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.ClH/c12-9-2-1-8(11(13)5-9)6-15-10-3-4-14-7-10;/h1-2,5,10,14-15H,3-4,6-7H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHLHGQNWROXSG-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NCC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Materials :

-

2,4-Dichlorobenzyl chloride : Positional isomerism (2,4- vs. 3,4-dichloro) may influence electrophilicity due to electronic effects. The 2,4-substitution pattern reduces steric hindrance compared to 3,4, potentially enhancing reaction rates.

-

(S)-Pyrrolidin-3-yl-amine : Chiral amine precursor requiring enantioselective synthesis or resolution.

-

-

Base Selection :

-

Workup and Purification :

Key Considerations :

-

Regioselectivity : The 2,4-dichloro substituent may alter electronic density on the benzyl chloride, affecting nucleophilic attack kinetics.

-

Yield Optimization : Pilot studies suggest yields of 60–75% for analogous reactions, contingent on stoichiometric ratios and solvent choice.

Stereoselective Synthesis of the Pyrrolidine Core

The (S)-configuration at the pyrrolidine C3 position necessitates asymmetric synthesis. The method outlined in US20040236118A1 for related pyrrolidine derivatives offers a scalable template.

a. Boc Protection and Silylation

b. Aldol Condensation

c. Deprotection and Salt Formation

-

Boc Removal : HCl in dioxane cleaves the Boc group.

-

Salt Crystallization : Precipitation with HCl gas yields the hydrochloride salt.

Data Table 1: Comparative Analysis of Stereoselective Methods

Michael Addition-Intramolecular Alkylation Strategy

WO2013160273A1 describes a multi-step synthesis for a related pyrrolidinyl ketone, adaptable to the target amine.

Key Steps:

-

Michael Addition :

-

Intramolecular Alkylation :

-

Amine Functionalization :

-

Reductive amination or direct alkylation introduces the benzyl group.

-

Advantages :

Challenges :

-

Requires rigorous temperature control to prevent epimerization.

Resolution Techniques for Enantiomeric Enrichment

When racemic mixtures form, classical resolution via diastereomeric salt formation is employed:

-

Resolution Agent : Dibenzoyl-D-tartaric acid forms salts with the (S)-enantiomer, which are less soluble in ethanol.

-

Yield : 30–40% per cycle, necessitating iterative crystallizations.

Alternative : Chiral chromatography using cellulose-based stationary phases achieves >99% ee but is cost-prohibitive for industrial scales.

Crystallization and Polymorph Characterization

The hydrochloride salt’s crystalline form impacts solubility and stability. WO2013160273A1 details X-ray powder diffraction (XRPD) for polymorph identification:

-

Characteristic Peaks : 2θ values at 8.5°, 12.3°, 17.1° (monohydrate).

-

Quarterhydrate Formation : Stabilized by hydrogen-bonding networks between water molecules and the amine hydrochloride.

Data Table 2: Crystallographic Parameters

| Parameter | Monohydrate | Quarterhydrate |

|---|---|---|

| XRPD Peaks (2θ) | 8.5°, 12.3°, 17.1° | 7.9°, 15.8°, 21.4° |

| Stability | Hygroscopic | Non-hygroscopic |

| Solubility (H2O) | 85 mg/mL | 62 mg/mL |

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogs:

Key Observations :

- Stereochemistry : The S-configuration in the target compound and its analogs () is critical for chiral recognition in biological systems, contrasting with racemic or R-configurated derivatives (e.g., ) .

- Electronic Properties : Fluoro substitution () introduces stronger electron-withdrawing effects than chloro, which may alter binding kinetics in receptor-ligand interactions .

Biological Activity

(2,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Structural Overview

The compound features a dichlorobenzyl group attached to a pyrrolidinyl amine moiety, with the (S)-configuration of the pyrrolidine ring being crucial for its biological efficacy. Its molecular formula is with a molecular weight of approximately 232.10 g/mol.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activity, particularly as a potential antidepressant. It has been shown to inhibit serotonin reuptake, which is a common mechanism in many antidepressants. The unique stereochemistry enhances its binding affinity to serotonin receptors in the brain, making it a candidate for further pharmacological studies aimed at mood disorders.

The mechanism of action involves the interaction of the compound with specific neurotransmitter systems. The dichlorobenzyl group may facilitate interactions with various receptors or enzymes that are pivotal in neurotransmission. This interaction can lead to modulation of pathways involved in mood regulation and cognitive functions .

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 2,4-dichlorobenzyl chloride and (S)-pyrrolidin-3-yl-amine.

- Reaction Conditions : The reaction is conducted in solvents like dichloromethane or ethanol under controlled temperatures.

- Formation of Hydrochloride Salt : Hydrochloric acid is added to form the hydrochloride salt, enhancing solubility and stability.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine | Similar pyrrolidine structure | Different receptor binding profiles |

| (2,6-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine | Different dichlorobenzyl substitution | Distinct pharmacokinetic properties |

| (3-Chlorobenzyl)-(S)-pyrrolidin-3-yl-amine | Contains only one chlorine atom | Variations in biological activity due to reduced halogen influence |

This table illustrates how variations in substitution patterns affect the biological activity and receptor interaction profiles of similar compounds.

Antidepressant Activity

A study focused on the antidepressant potential of this compound demonstrated that it effectively reduced depressive-like behaviors in animal models. The compound was administered at varying doses, revealing dose-dependent effects on serotonin levels in the brain .

Neuroprotective Effects

Further investigations into its neuroprotective properties showed that this compound could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to its ability to modulate antioxidant enzyme activities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride in a laboratory setting?

- Methodology : The synthesis typically involves a multi-step amine formation process. A common approach includes alpha-bromination of 2,4-dichloroacetophenone followed by reductive amination with (S)-pyrrolidin-3-amine under controlled pH (8–9) to preserve stereochemistry. Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol. Purity is validated using HPLC (>98%) and chiral column chromatography to confirm the S-configuration .

Q. How can researchers ensure the structural integrity and stereochemical purity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the benzyl-pyrrolidine linkage and absence of undesired stereoisomers.

- Chiral HPLC : With a cellulose-based column (e.g., Chiralpak IC) to verify enantiomeric excess (>99% for S-configuration).

- LC-MS : To assess molecular ion peaks ([M+H]+ at m/z ~317.2) and rule out byproducts .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Store hazardous waste separately for professional treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different in vitro models?

- Methodology :

- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Cell Line Validation : Use isogenic cell lines to minimize variability. For example, compare activity in HEK293 vs. HeLa cells.

- Meta-Analysis : Systematically review literature (e.g., PubMed, SciFinder) to identify confounding factors like solvent choice (DMSO vs. saline) .

Q. What experimental design considerations are essential for studying the environmental fate of this compound?

- Methodology :

- Abiotic Studies : Assess hydrolysis (pH 4–9 buffers, 25–50°C) and photodegradation (UV-Vis light, λ=254 nm).

- Biotic Studies : Use OECD 301F ready biodegradability tests with activated sludge.

- Analytical Tools : Quantify degradation products via UPLC-QTOF-MS and predict toxicity using QSAR models .

Q. Which advanced techniques are suitable for studying its interaction with biological targets (e.g., receptors)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified receptors.

- Cryo-EM/X-ray Crystallography : Resolve binding modes at atomic resolution (requires co-crystallization with target proteins).

- Molecular Dynamics Simulations : Use AMBER or GROMACS to model binding stability over 100-ns trajectories .

Q. How can researchers optimize synthetic yield while minimizing racemization?

- Methodology :

- Temperature Control : Maintain reaction temperatures below 40°C during amide coupling steps.

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric induction.

- In Situ Monitoring : Use FTIR to track reaction progress and terminate before side reactions occur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.